molecular formula C13H8ClNO B14756711 2-Amino-4-chloro-9h-fluoren-9-one CAS No. 1785-35-9

2-Amino-4-chloro-9h-fluoren-9-one

Cat. No.: B14756711
CAS No.: 1785-35-9
M. Wt: 229.66 g/mol
InChI Key: KNVOVSVIHUKQEA-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-9h-fluoren-9-one is an organic compound with the molecular formula C13H8ClNO It is a derivative of fluorenone, characterized by the presence of an amino group at the 2-position and a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-chloro-9h-fluoren-9-one typically involves the chlorination of fluorenone followed by amination. One common method starts with the chlorination of fluorenone using chlorine gas in the presence of a catalyst such as iron(III) chloride. The resulting 4-chloro-fluorenone is then subjected to amination using ammonia or an amine source under suitable conditions to yield this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same chlorination and amination steps, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-chloro-9h-fluoren-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-chloro-9h-fluoren-9-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of dyes, pigments, and other materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-chloro-9h-fluoren-9-one involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or interfering with cellular processes. For example, it has been shown to interact with dihydrofolate reductase, an enzyme involved in DNA synthesis, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-chloro-9h-fluoren-9-one is unique due to the presence of both an amino group and a chlorine atom, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

1785-35-9

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-4-chlorofluoren-9-one

InChI

InChI=1S/C13H8ClNO/c14-11-6-7(15)5-10-12(11)8-3-1-2-4-9(8)13(10)16/h1-6H,15H2

InChI Key

KNVOVSVIHUKQEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3Cl)N

Origin of Product

United States

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